2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole
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Overview
Description
2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core substituted with a 4-chlorophenoxy group and a 4-fluorobenzyl group, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of action
Benzimidazole derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific structure and functional groups.
Mode of action
The mode of action of benzimidazole derivatives can vary widely depending on their specific structures and targets. For example, some benzimidazole derivatives have been found to inhibit the growth of certain types of fungi by increasing the permeability of the fungal cell membrane .
Biochemical pathways
The biochemical pathways affected by “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific targets and mode of action. Benzimidazole derivatives can interact with a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific structure and functional groups. Some benzimidazole derivatives have been found to have good pharmacokinetic profiles .
Result of action
The molecular and cellular effects of “2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole” would depend on its specific targets, mode of action, and biochemical pathways. For example, some benzimidazole derivatives have been found to inhibit the growth of certain types of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Substituents: The 4-chlorophenoxy and 4-fluorobenzyl groups are introduced through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 4-chlorophenol and 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the phenoxy group.
Reduction: Reduction reactions may target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic substitution reactions are common, especially involving the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer activities. Studies have indicated that benzimidazole derivatives can inhibit the growth of various cancer cell lines and exhibit antibacterial and antifungal properties .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenoxy)methyl]-1-methyl-1H-benzimidazole
- 6-chloro-2-(4-fluorobenzyl)-1H-benzimidazole
- 5,6-dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole
Uniqueness
Compared to similar compounds, 2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both 4-chlorophenoxy and 4-fluorobenzyl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(4-fluorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O/c22-16-7-11-18(12-8-16)26-14-21-24-19-3-1-2-4-20(19)25(21)13-15-5-9-17(23)10-6-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJFGVPVTOHCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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